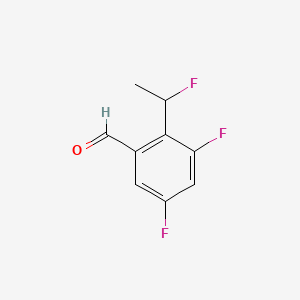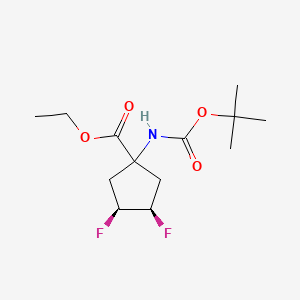
rel-(3R,4S)-Ethyl 1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopentane ring structure, which is substituted with both fluorine atoms and a tert-butoxycarbonyl-protected amino group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be constructed through a series of cyclization reactions, often involving the use of organometallic reagents and catalysts.
Introduction of Fluorine Atoms: Fluorination of the cyclopentane ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms and Boc-protected amino group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate can be compared with other fluorinated cyclopentane derivatives, such as:
Ethyl (3R,4S)-1-amino-3,4-difluorocyclopentane-1-carboxylate: Lacks the Boc-protection, leading to different reactivity and applications.
Methyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
The unique combination of functional groups in Rel-ethyl (3R,4S)-1-((tert-butoxycarbonyl)amino)-3,4-difluorocyclopentane-1-carboxylate imparts distinct chemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21F2NO4 |
|---|---|
Molecular Weight |
293.31 g/mol |
IUPAC Name |
ethyl (3R,4S)-3,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)13(6-8(14)9(15)7-13)16-11(18)20-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,18)/t8-,9+,13? |
InChI Key |
MBEGJTSLSMYGHW-PHXKMMTBSA-N |
Isomeric SMILES |
CCOC(=O)C1(C[C@H]([C@H](C1)F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1(CC(C(C1)F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B14905246.png)
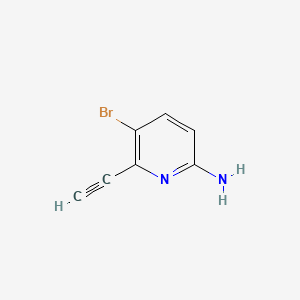
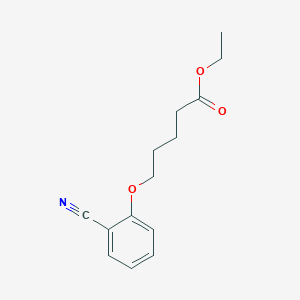
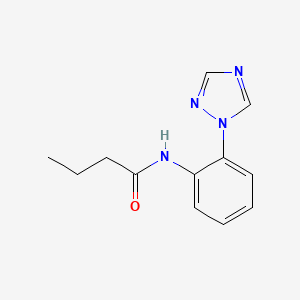
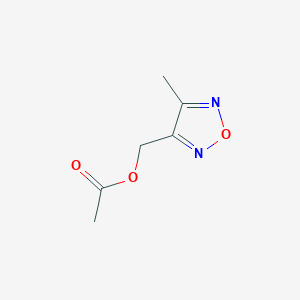
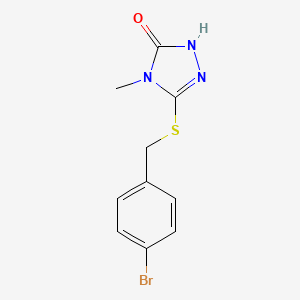
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B14905288.png)
![rel-((3aS,6aR)-6a-Fluorooctahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B14905289.png)
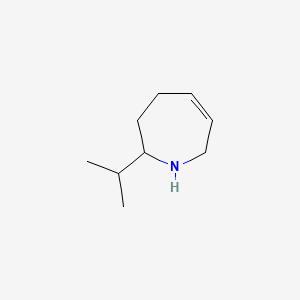
![4-[(4-Nitrophenyl)sulfanyl]morpholine](/img/structure/B14905300.png)
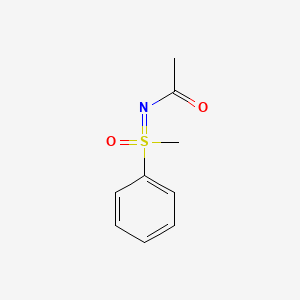
![2-chloro-N-{3-[(4-methylphenyl)sulfonyl]-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl}benzamide](/img/structure/B14905304.png)
![2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}-N-(2-methylpropyl)acetamide](/img/structure/B14905309.png)
